5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core fused with a carboxylic acid group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-b]pyridazine ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h4,8H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWMFMBVUGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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